(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13491537
InChI: InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H/t4-,5+;/m1./s1
SMILES: C1C=CC(C1C(=O)O)N.Cl
Molecular Formula: C6H10ClNO2
Molecular Weight: 163.60 g/mol

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC13491537

Molecular Formula: C6H10ClNO2

Molecular Weight: 163.60 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C6H10ClNO2
Molecular Weight 163.60 g/mol
IUPAC Name (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H/t4-,5+;/m1./s1
Standard InChI Key NJIAFLWOIUSOSY-JBUOLDKXSA-N
Isomeric SMILES C1C=C[C@@H]([C@@H]1C(=O)O)N.Cl
SMILES C1C=CC(C1C(=O)O)N.Cl
Canonical SMILES C1C=CC(C1C(=O)O)N.Cl

Introduction

Structural Characteristics and Molecular Identity

Chemical Identity and Stereochemistry

(1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride (CAS No. VC13491537) is a bicyclic β-amino acid derivative featuring a cyclopentene ring substituted with an amino group at position 2 and a carboxylic acid group at position 1, with the hydrochloride salt enhancing its solubility . The (1R,2S) configuration denotes the absolute stereochemistry, critical for its interactions in chiral environments.

Molecular Formula: C₆H₁₀ClNO₂
Molecular Weight: 163.60 g/mol.
IUPAC Name: (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid hydrochloride.
SMILES Notation: C1C=CC([C@@H]1C(=O)O)N.Cl .
InChIKey: NJIAFLWOIUSOSY-JBUOLDKXSA-N.

The cyclopentene ring introduces strain and rigidity, influencing conformational behavior, while the amino and carboxylic acid groups enable participation in hydrogen bonding and ionic interactions .

Synthesis and Preparation

Synthetic Routes

The synthesis typically begins with functionalized cyclopentene precursors. A common approach involves:

  • Epoxidation or Halolactonization: Cyclopentene derivatives undergo epoxidation or halocyclofunctionalization to introduce oxygen or halogen moieties, followed by azide substitution and reduction to yield amino groups .

  • Hydrochloride Salt Formation: The free acid is treated with hydrochloric acid to produce the hydrochloride salt, improving stability and solubility .

Example Protocol :

  • Step 1: cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride (0.150 g) is stirred in dry methanol with thionyl chloride (0.075 mL) at 0°C under nitrogen.

  • Step 2: The mixture is refluxed at 66°C overnight, yielding the methyl ester intermediate, which is subsequently amidated with 4-methoxybenzoyl chloride to form derivatives.

Physical and Chemical Properties

Physicochemical Data

PropertyValueSource
Melting Point173–175°C (decomp)
Water SolubilityHigh (due to hydrochloride)
Molecular Weight163.60 g/mol
Storage Conditions2–8°C, inert atmosphere

The hydrochloride salt’s solubility in polar solvents like water and ethanol facilitates its use in biological assays . Thermal decomposition above 175°C necessitates careful handling during synthesis .

Comparative Analysis with Related Compounds

(1R,2S)-2-Aminocyclopent-3-ene-1-carboxylic Acid vs. Free Acid Form

ParameterHydrochloride SaltFree Acid
SolubilityHigh in waterModerate in polar solvents
StabilityEnhanced hygroscopicityProne to dimerization
BioavailabilityImproved absorptionLimited membrane permeability

The hydrochloride form’s superior solubility makes it preferable for formulation, whereas the free acid is utilized in organic synthesis .

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